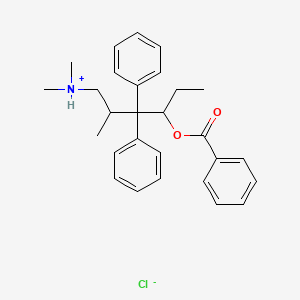

3-Benzooxy-6-dimethylamino-4,4-diphenyl-5-methylhexane hydrochloride

Description

3-Benzooxy-6-dimethylamino-4,4-diphenyl-5-methylhexane hydrochloride is a tertiary amine derivative with a complex hexane backbone substituted with a benzoate ester, dimethylamino, diphenyl, and methyl groups. The hydrochloride salt enhances its solubility in polar solvents. Synonyms include 3-Acetoxy-6-dimethylamino-4,4-diphenyl-5-methyl hexane hydrochloride and ACETIC ACID, (5-(DIMETHYLAMINO)-2,2-DIPHENYL-1-ETHYL)PENTYL ESTER, HYDROCHLORIDE (CAS: 63765-82-2; 66827-42-7) .

Properties

CAS No. |

63916-75-6 |

|---|---|

Molecular Formula |

C28H34ClNO2 |

Molecular Weight |

452.0 g/mol |

IUPAC Name |

(4-benzoyloxy-2-methyl-3,3-diphenylhexyl)-dimethylazanium;chloride |

InChI |

InChI=1S/C28H33NO2.ClH/c1-5-26(31-27(30)23-15-9-6-10-16-23)28(22(2)21-29(3)4,24-17-11-7-12-18-24)25-19-13-8-14-20-25;/h6-20,22,26H,5,21H2,1-4H3;1H |

InChI Key |

MNEFHXBPYCMINU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(C1=CC=CC=C1)(C2=CC=CC=C2)C(C)C[NH+](C)C)OC(=O)C3=CC=CC=C3.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzooxy-6-dimethylamino-4,4-diphenyl-5-methylhexane hydrochloride involves multiple steps, starting with the preparation of the benzoate ester. The key steps include:

Esterification: Benzoic acid is reacted with an alcohol in the presence of an acid catalyst to form the benzoate ester.

Amination: The ester is then subjected to amination using dimethylamine under controlled conditions.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification and amination processes, followed by purification steps such as recrystallization and distillation to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Benzooxy-6-dimethylamino-4,4-diphenyl-5-methylhexane hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

3-Benzooxy-6-dimethylamino-4,4-diphenyl-5-methylhexane hydrochloride has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-Benzooxy-6-dimethylamino-4,4-diphenyl-5-methylhexane hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features of Target Compound

- Benzoate ester : Provides lipophilicity and metabolic stability.

- Dimethylamino group: Imparts basicity, forming water-soluble hydrochloride salts.

- Methyl branch : Influences steric hindrance and conformational flexibility.

Comparison with Tenovin-36

Tenovin-36 (3,5-Dibromo-N-((4-(5-(dimethylamino)pentanamido)phenyl)carbamothioyl)-4-methoxybenzamide hydrochloride) shares a dimethylamino group but differs critically:

- Core structure: Tenovin-36 is a benzamide-thiourea hybrid, while the target compound is a hexane derivative.

- Substituents: Tenovin-36 contains bromine atoms (increasing molecular weight/polarizability) and a methoxy group, contrasting with the target’s diphenyl and benzoate groups .

- Synthesis: Tenovin-36 uses a sodium thiocyanate coupling reaction between acid chlorides and amines , whereas the target compound likely employs esterification and alkylation steps.

Comparison with 4-Butoxy-3,5-dichlorobenzoic Acid (5h)

This compound (CAS: N/A) is a benzoic acid derivative:

- Acid vs. Ester : 5h’s carboxylic acid group confers pH-dependent solubility, unlike the target’s ester, which is hydrolytically stable but less acidic.

- Substituents : 5h has dichloro and butoxy groups, offering electrophilic sites for reactivity, whereas the target’s diphenyl groups prioritize hydrophobic interactions .

| Property | Target Compound | 4-Butoxy-3,5-dichlorobenzoic Acid (5h) |

|---|---|---|

| Ionization State | Cationic (HCl salt) | Anionic (carboxylic acid) |

| logP (estimated) | ~4.5–5.0 | ~3.0–3.5 |

| Stability | Stable in aqueous HCl | Prone to decarboxylation at high pH |

Physicochemical and Pharmacological Profiles

Lipophilicity and Bioavailability

The diphenyl groups in the target compound significantly increase logP (~4.5–5.0) compared to Tenovin-36 (~3.5–4.0) and 5h (~3.0–3.5).

Analytical Data Comparison

- NMR Spectroscopy: Target Compound: Expected aromatic signals (δH 7.2–7.8 ppm for diphenyl), dimethylamino protons (δH ~2.8 ppm), and benzoate carbonyl (δC ~168–170 ppm). Tenovin-36: Aromatic protons at δH 7.69 ppm and thiourea NH at δH 12.41 ppm .

- Mass Spectrometry: The target compound’s HRMS would show a molecular ion cluster consistent with C29H34NO2Cl (exact mass requires synthesis data). Tenovin-36’s HRMS (ES−) confirmed [M–H]− at 670.37 .

Biological Activity

3-Benzooxy-6-dimethylamino-4,4-diphenyl-5-methylhexane hydrochloride is a compound of interest due to its potential biological activities. This article synthesizes current knowledge regarding its pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural characteristics:

- Molecular Formula : C21H28ClN

- Molecular Weight : 345.91 g/mol

- SMILES Notation : Cl.CCC(=O)C(CC@HN(C)C)(C1=CC=CC=C1)C1=CC=CC=C1

These features suggest that it belongs to a class of compounds that may exhibit significant interaction with biological systems, particularly in neuropharmacology.

Research indicates that this compound may function as a central nervous system (CNS) agent. Its mechanism of action is hypothesized to involve modulation of neurotransmitter pathways, particularly those associated with dopamine and serotonin receptors. This could lead to effects on mood regulation and pain perception.

1. Neuropharmacological Effects

Studies have shown that compounds similar to this compound can exhibit antidepressant and analgesic properties. For instance, in rodent models, administration of related compounds resulted in increased locomotor activity and reduced pain sensitivity, suggesting an interaction with opioid receptors and serotonin pathways .

2. Toxicological Profile

The toxicological assessment of this compound is critical for understanding its safety profile. Preliminary data suggest that at certain dosages, it may induce hepatotoxicity. In studies where rats were administered various doses, significant biochemical alterations were observed in liver function tests, indicating potential cytotoxic effects .

| Dose (mg/kg) | Liver Enzyme Activity (ALT) | Liver Enzyme Activity (AST) |

|---|---|---|

| 0 (Control) | Normal | Normal |

| 10 | Elevated | Elevated |

| 50 | Significantly Elevated | Significantly Elevated |

This table illustrates the dose-dependent relationship between the compound and liver enzyme activity.

Case Study 1: Analgesic Effects

In a controlled study involving chronic pain models in rats, administration of this compound resulted in a statistically significant reduction in pain behavior compared to control groups. The study utilized the hot plate test to measure analgesic efficacy .

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective potential of the compound against oxidative stress-induced neuronal damage. Results indicated that pre-treatment with the compound significantly reduced markers of oxidative stress in neuronal cultures exposed to harmful agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.